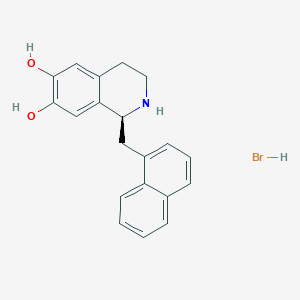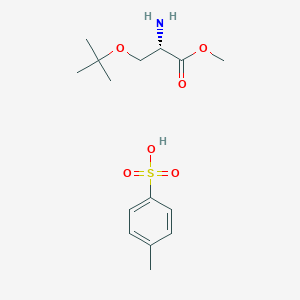
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is an organoboron compound with the molecular formula C12H18BNO3. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a styryl group attached to a boronate ester, which imparts unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a boronate ester linkage between the styryl group and the diethanolamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the styryl group to ethyl or other alkyl groups.
Substitution: The boronate ester can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alkylated derivatives of the original compound.
Substitution: Various substituted boronate esters.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate involves its ability to form stable boronate esters with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds. The styryl group enhances the reactivity of the boronate ester, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Styrylboronic acid
- Diethanolamine boronate
- Phenylboronic acid
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl hydrogen styrylboronate is unique due to its combination of a styryl group and a boronate ester. This combination imparts distinct reactivity and properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions.
Eigenschaften
Molekularformel |
C12H18BNO3 |
|---|---|
Molekulargewicht |
235.09 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethoxy-[(E)-2-phenylethenyl]borinic acid |
InChI |
InChI=1S/C12H18BNO3/c15-10-8-14-9-11-17-13(16)7-6-12-4-2-1-3-5-12/h1-7,14-16H,8-11H2/b7-6+ |
InChI-Schlüssel |
ULGJQOMDADPXMJ-VOTSOKGWSA-N |
Isomerische SMILES |
B(/C=C/C1=CC=CC=C1)(O)OCCNCCO |
Kanonische SMILES |
B(C=CC1=CC=CC=C1)(O)OCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)



![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)

![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)

![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
